(5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
The compound (5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of phenothiazine, thiazolidine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenothiazine Derivative: The starting material, 2-chlorophenothiazine, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the 3-oxopropyl derivative.
Thiazolidine Ring Formation: The intermediate product is then reacted with a thioamide and an aldehyde under acidic conditions to form the thiazolidine ring.
Methoxyphenyl Methylidene Addition: Finally, the compound is subjected to a Knoevenagel condensation reaction with 2-methoxybenzaldehyde to introduce the methoxyphenyl methylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenothiazine moiety, converting it to an alcohol.
Substitution: The chloro group in the phenothiazine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidine and phenothiazine derivatives in various chemical reactions.
Biology
Biologically, the compound exhibits potential as a pharmacophore for designing new drugs. Its phenothiazine moiety is known for its antipsychotic and anti-inflammatory properties, making it a candidate for further drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to its pharmacological effects.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The phenothiazine moiety may interact with dopamine receptors, contributing to its antipsychotic effects. Additionally, the thiazolidine ring may inhibit specific enzymes involved in inflammatory pathways, providing anti-inflammatory benefits.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core structure.
Thiazolidine Derivatives: Compounds such as pioglitazone and rosiglitazone are known for their antidiabetic properties.
Methoxyphenyl Derivatives: Compounds like anisole and methoxybenzaldehyde are structurally related.
Uniqueness
The uniqueness of (5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of three distinct functional groups, each contributing to its diverse chemical reactivity and potential applications. This multi-functional nature makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O3S3/c1-32-20-8-4-2-6-16(20)14-23-25(31)28(26(33)35-23)13-12-24(30)29-18-7-3-5-9-21(18)34-22-11-10-17(27)15-19(22)29/h2-11,14-15H,12-13H2,1H3/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRQZJBJVKXMOF-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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